molecular formula C9H17N3 B1532160 N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine CAS No. 71033-38-0

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Cat. No. B1532160
CAS RN: 71033-38-0
M. Wt: 167.25 g/mol
InChI Key: JPJBURDLVZPQQP-UHFFFAOYSA-N
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Description

“N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine” is a chemical compound with the empirical formula C8H18N2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine” can be represented by the SMILES string CCNCCN1N=CC=C1 . The InChI representation is 1S/C7H13N3/c1-2-8-5-7-10-6-3-4-9-10/h3-4,6,8H,2,5,7H2,1H3 .


Physical And Chemical Properties Analysis

“N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine” is a solid substance . It has a molecular weight of 142.24 .

Scientific Research Applications

Receptor Interactions

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine and its derivatives have been studied for their ability to interact with various receptors. For instance, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, a related compound, can form stable complexes with neurotransmitters like dopamine and amphetamines, which could have implications in understanding neurotransmitter-receptor interactions (Reviriego et al., 2006).

Synthesis of Chelating Agents

The compound has been involved in the synthesis of new pyrazole-containing chelating agents. These agents are crucial in forming complexes with metals, which can have various applications in material science and catalysis (Driessen, 2010).

Metal Complexes and Ligand Decomposition

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine based ligands have been used to create metal complexes. The study of these complexes, particularly with metals like cobalt and zinc, contributes to our understanding of coordination chemistry and potential applications in catalysis and materials science (Cubanski et al., 2013).

DNA Binding and Anticancer Studies

Certain complexes derived from related compounds show promising DNA-binding properties and nuclease activity, suggesting potential applications in the study of DNA interactions and anticancer research (Kumar et al., 2012).

Efficient Synthesis Methods

Research has been conducted on efficient synthesis methods for derivatives of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine, like pyrazolo[3,4-e]indolizine derivatives. These methods are crucial for creating compounds that can be used in further research and potential applications in pharmaceuticals and materials science (Wang et al., 2015).

properties

IUPAC Name

N,N-diethyl-2-pyrazol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-3-11(4-2)8-9-12-7-5-6-10-12/h5-7H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJBURDLVZPQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675200
Record name N,N-Diethyl-2-(1H-pyrazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

CAS RN

71033-38-0
Record name N,N-Diethyl-2-(1H-pyrazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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